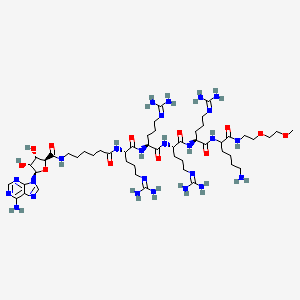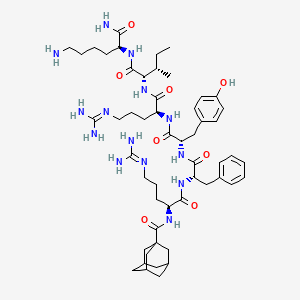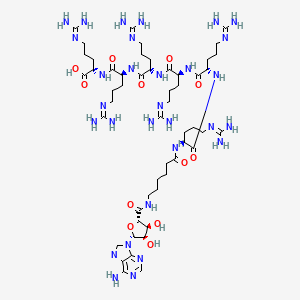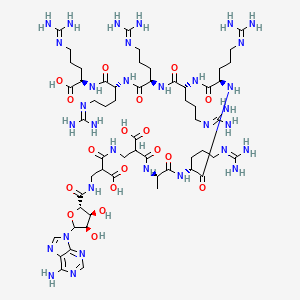![molecular formula C83H115N25O21S2 B10846519 Ac-YR[CEHdFRWC]SPPKD-NH2](/img/structure/B10846519.png)
Ac-YR[CEHdFRWC]SPPKD-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-YR[CEHdFRWC]SPPKD-NH2 is a synthetic peptide compound known for its high affinity and specificity towards melanocortin receptors, particularly melanocortin receptor 1 (MC1R) and melanocortin receptor 3 (MC3R) . This compound has been investigated for its potential therapeutic applications in various fields, including immunology and endocrinology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YR[CEHdFRWC]SPPKD-NH2 involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-YR[CEHdFRWC]SPPKD-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis during peptide synthesis.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Applications De Recherche Scientifique
Ac-YR[CEHdFRWC]SPPKD-NH2 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in pigmentation, energy homeostasis, and inflammation.
Medicine: Potential therapeutic agent for conditions such as obesity, inflammation, and immune disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Ac-YR[CEHdFRWC]SPPKD-NH2 exerts its effects by binding to melanocortin receptors, particularly MC1R and MC3R. Upon binding, it activates G protein-coupled receptor (GPCR) pathways, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in various physiological responses, including anti-inflammatory effects and modulation of energy balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ac-YR[CEHdFRWC]-NH2
- Ac-YR[CEHFRWC]-NH2
- Ac-[CEHdFRWC]-NH2
- AEKKDEGPYRMEHFRWGSPPKD
Uniqueness
Ac-YR[CEHdFRWC]SPPKD-NH2 is unique due to its specific sequence and high affinity for melanocortin receptors. Compared to similar compounds, it exhibits a lower dissociation constant (Ki), indicating stronger binding and higher potency .
Propriétés
Formule moléculaire |
C83H115N25O21S2 |
|---|---|
Poids moléculaire |
1863.1 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(4S,7R,10S,13S,16S,19R,22S)-22-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-19-(2-carboxyethyl)-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-4-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C83H115N25O21S2/c1-44(110)95-57(34-46-22-24-49(111)25-23-46)73(121)96-54(19-10-30-92-83(88)89)71(119)105-62-41-130-131-42-63(78(126)104-61(40-109)80(128)108-32-12-21-65(108)81(129)107-31-11-20-64(107)79(127)99-52(17-7-8-28-84)69(117)100-56(68(85)116)37-67(114)115)106-75(123)59(35-47-38-93-51-16-6-5-15-50(47)51)102-70(118)53(18-9-29-91-82(86)87)97-74(122)58(33-45-13-3-2-4-14-45)101-76(124)60(36-48-39-90-43-94-48)103-72(120)55(98-77(62)125)26-27-66(112)113/h2-6,13-16,22-25,38-39,43,52-65,93,109,111H,7-12,17-21,26-37,40-42,84H2,1H3,(H2,85,116)(H,90,94)(H,95,110)(H,96,121)(H,97,122)(H,98,125)(H,99,127)(H,100,117)(H,101,124)(H,102,118)(H,103,120)(H,104,126)(H,105,119)(H,106,123)(H,112,113)(H,114,115)(H4,86,87,91)(H4,88,89,92)/t52-,53-,54-,55+,56-,57-,58-,59+,60-,61-,62+,63+,64-,65-/m0/s1 |
Clé InChI |
PPKIGEMCDOLKEY-AURDXFKRSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]2CSSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCC(=O)O)CC3=CNC=N3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)O)CC3=CNC=N3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ac-YCit[CEHdFRWC]-NH2](/img/structure/B10846446.png)
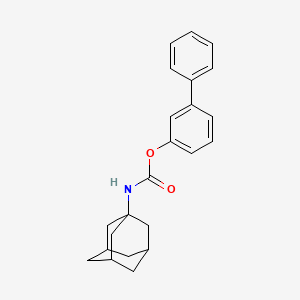
![Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2](/img/structure/B10846452.png)
![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)
![3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)


![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)
